(R)-2-amino-2-(furan-2-yl)ethanol
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Overview
Description
®-2-amino-2-(furan-2-yl)ethanol is a chiral compound that features a furan ring attached to an amino alcohol moiety. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(furan-2-yl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of aromatic heterocyclic ketones using biocatalysts. For example, Lactobacillus kefiri P2 has been used to catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols . This method is environmentally friendly and offers high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-2-amino-2-(furan-2-yl)ethanol often involves the use of biocatalytic processes due to their cost-effectiveness and sustainability. The use of biocatalysts like Lactobacillus kefiri P2 allows for the production of enantiomerically pure compounds on a gram scale with high yield .
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(furan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of furan-2-carbaldehyde or furan-2-carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of amides, esters, and other derivatives.
Scientific Research Applications
®-2-amino-2-(furan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(furan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. For example, its role in the synthesis of β-blockers involves binding to adrenergic receptors, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
®-1-(benzofuran-2-yl)ethanol: Used in the synthesis of pharmaceuticals like bufuralols and amiodarone.
Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives.
Furan-2-carboxylic acid: Used in the production of fine chemicals and pharmaceuticals.
Uniqueness
®-2-amino-2-(furan-2-yl)ethanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C6H9NO2 |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2R)-2-amino-2-(furan-2-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1 |
InChI Key |
LRKBGEPUMHLXRV-RXMQYKEDSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CO)N |
Canonical SMILES |
C1=COC(=C1)C(CO)N |
Origin of Product |
United States |
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